Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate
Overview
Description
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a chemical compound with the empirical formula C14H12N2O2 . It is an example of a cyanovinylheteroaromatic used for organic nonlinear optics . The compound is solid in form and has a molecular weight of 240.26 .
Synthesis Analysis
The synthesis of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate can be achieved through a Knoevenagel condensation . This involves the reaction of different aryl/alkyl aldehydes with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide . The reaction occurs under mild conditions and is efficient and time-effective .
Molecular Structure Analysis
The linear formula of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is C14H12N2O2 . The compound’s structure includes a cyano group (-C#N) and an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate primarily involve the formation of C-C bonds under mild conditions . A carbon nucleophile is added to a carbonyl function of an aldehyde, followed by a dehydration process, yielding the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .
Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is a solid substance with a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at a concentration of 2.5% . The compound should be stored at room temperature .
Scientific Research Applications
Chemical Synthesis and Applications
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate has been a subject of interest due to its versatile applications in chemical synthesis. One notable application is its use in a novel one-pot, three-component Wittig–S N Ar approach, leading to the formation of various acrylate derivatives. These derivatives are identified as intermediates for aurora 2 kinase inhibitors. The process is marked by high stereoselectivity and moderate to high yield, using water as a solvent, making it an environmentally benign option. The process is also characterized by rapid and highly efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds under metal-free mild reaction conditions (Xu et al., 2015).
Catalysis and Green Chemistry
In the context of green chemistry, L-Proline has been used as an eco-friendly catalyst in ethanol medium for the Knoevenagel condensation of indole-3-carboxyaldehydes with ethyl cyanoacetate. This process efficiently produces substituted ethyl 2-cyano-3-(1H-indol-3-yl)acrylates. Further reactions of these Knoevenagel products with dimethyl sulfate in the presence of PEG-600 lead to N-methylated derivatives, highlighting the role of ethyl 2-cyano-3-(1H-indol-3-yl)acrylate in facilitating diverse chemical reactions (Venkatanarayana & Dubey, 2012).
Material Science and Optical Properties
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate also finds its application in material science, particularly in the growth of single crystals. For instance, ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals have been grown, with their molecular structure confirmed by various spectroscopic techniques. These crystals exhibit positive photoconductivity, making them of interest in the field of optoelectronics. The study of their absorption properties, molar extinction coefficient, emission behavior, and thermal behavior underscores their potential in various material science applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Safety And Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Indole derivatives, including Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of interest in the development of new strategies and techniques to produce desired products, especially in the field of pharmaceuticals .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)10(8-15)7-11-9-16-13-6-4-3-5-12(11)13/h3-7,9,16H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLIASMKGKPDX-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | |
CAS RN |
6286-56-2 | |
Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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